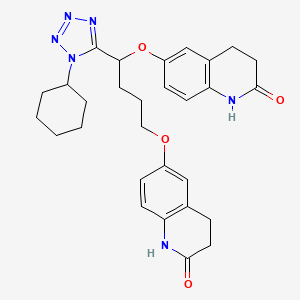
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol is a chemical compound with the molecular formula C29H34N6O4 and a molecular weight of 530.62 g/mol . It is an impurity of Cilostazol, a potent phosphodiesterase III A (PDE3A) inhibitor . This compound exhibits antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties in vivo .
准备方法
The synthesis of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol involves several steps. One common method includes the reaction of 3-azido-2,4-quinolindione with reducing agents such as zinc/acetic acid or triphenylphosphine . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts like lactic acid .
化学反应分析
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents under controlled conditions.
Reduction: Reduction reactions often involve reagents like zinc/acetic acid or triphenylphosphine.
Substitution: Substitution reactions can occur under specific conditions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol has several scientific research applications:
作用机制
The mechanism of action of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol involves the inhibition of phosphodiesterase III A (PDE3A), leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells . This results in various physiological effects, including vasodilation, inhibition of platelet aggregation, and cardiotonic effects .
相似化合物的比较
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol is unique due to its specific structure and properties. Similar compounds include:
Cilostazol: The parent compound, which is also a PDE3A inhibitor.
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]-1lambda6-thiane-1,1-dione: A related compound with similar structural features.
These compounds share some pharmacological properties but differ in their specific chemical structures and effects.
属性
分子式 |
C29H34N6O4 |
|---|---|
分子量 |
530.6 g/mol |
IUPAC 名称 |
6-[4-(1-cyclohexyltetrazol-5-yl)-4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]butoxy]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C29H34N6O4/c36-27-14-8-19-17-22(10-12-24(19)30-27)38-16-4-7-26(29-32-33-34-35(29)21-5-2-1-3-6-21)39-23-11-13-25-20(18-23)9-15-28(37)31-25/h10-13,17-18,21,26H,1-9,14-16H2,(H,30,36)(H,31,37) |
InChI 键 |
GJXNGCFWGJQETE-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)N2C(=NN=N2)C(CCCOC3=CC4=C(C=C3)NC(=O)CC4)OC5=CC6=C(C=C5)NC(=O)CC6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


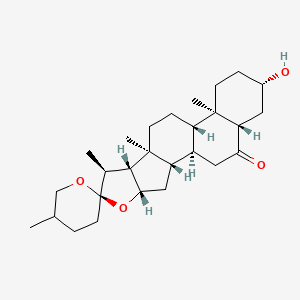

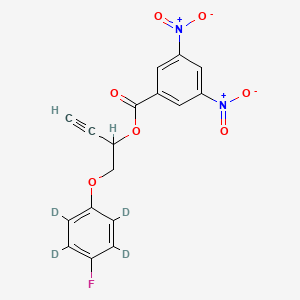
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,5-dioxopyrrol-1-yl)amino]ethyl]pentanamide](/img/structure/B13836227.png)
![4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B13836242.png)
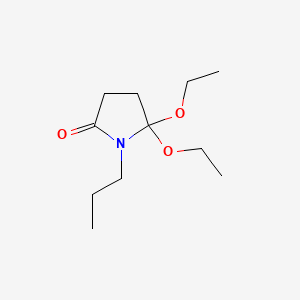
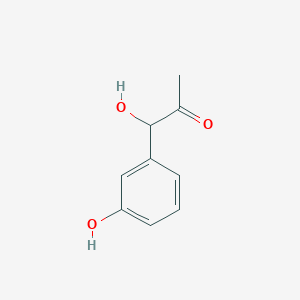
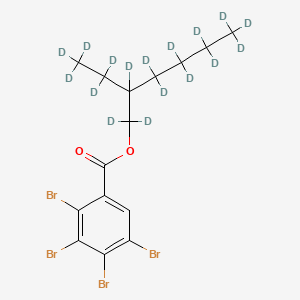


![ethyl 9-[(2R,5S)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate](/img/structure/B13836275.png)
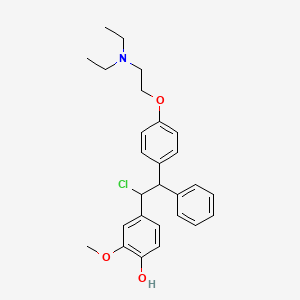
![2-Furanamine, 5-[[3-ethyl-6-(1-methylethyl)-7H-pyrazolo[5,1-c]-1,2,4-triazol-7-ylidene]methyl]-N,N-dimethyl-](/img/structure/B13836285.png)

